An In-Depth Technical Guide to 1-Azido-2-iodobenzene: Molecular Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 1-Azido-2-iodobenzene: Molecular Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azido-2-iodobenzene, also known as 2-iodophenyl azide, is an aromatic organic compound featuring both an azide and an iodo functional group at ortho positions on a benzene ring. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable building block in various domains of chemical synthesis, particularly in the construction of complex heterocyclic scaffolds and in the field of medicinal chemistry. The presence of the iodo group allows for its participation in a wide range of cross-coupling reactions, while the azide moiety serves as a precursor for nitrene generation, cycloaddition reactions, and other nitrogen-based transformations. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and synthetic applications of 1-Azido-2-iodobenzene, offering insights for its effective utilization in research and development.
Molecular Structure and Weight
The molecular formula of 1-Azido-2-iodobenzene is C₆H₄IN₃[1]. Its molecular weight is a crucial parameter for stoichiometric calculations in chemical reactions.
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of its constituent atoms:
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Carbon (C): 6 atoms × 12.011 g/mol = 72.066 g/mol
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Hydrogen (H): 4 atoms × 1.008 g/mol = 4.032 g/mol
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Iodine (I): 1 atom × 126.90 g/mol = 126.90 g/mol
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Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol
Total Molecular Weight = 72.066 + 4.032 + 126.90 + 42.021 = 245.019 g/mol
This value is consistent with the commonly cited molecular weight of approximately 245.02 g/mol [1].
Molecular Geometry
The molecule consists of a planar benzene ring with an iodine atom and an azide group (-N₃) attached to adjacent carbon atoms. The azide group is known to be linear or nearly linear in most organic azides. The presence of the bulky iodine atom and the azide group in ortho positions can induce some steric strain, which may lead to slight deviations from ideal bond angles in the benzene ring.
Caption: 2D representation of the molecular structure of 1-Azido-2-iodobenzene.
Physicochemical Properties
1-Azido-2-iodobenzene is typically a liquid at room temperature[2]. Its properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 54467-95-7 | [1][2] |
| Molecular Formula | C₆H₄IN₃ | [1] |
| Molecular Weight | 245.02 g/mol | [1] |
| IUPAC Name | 1-Azido-2-iodobenzene | [2] |
| Physical Form | Liquid | [2] |
| Storage Temperature | -20°C |
Synthesis of 1-Azido-2-iodobenzene
The synthesis of 1-Azido-2-iodobenzene is most commonly achieved through a two-step sequence starting from the commercially available 2-iodoaniline. This process involves the diazotization of the primary amine followed by the substitution of the diazonium group with an azide anion.
Experimental Protocol: Synthesis from 2-Iodoaniline
This protocol is based on the general and well-established Sandmeyer-type reaction for the conversion of aromatic amines to aryl azides.
Step 1: Diazotization of 2-Iodoaniline
The primary amino group of 2-iodoaniline is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures.
Caption: Workflow for the diazotization of 2-iodoaniline.
Detailed Procedure:
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In a flask equipped with a magnetic stirrer, dissolve 2-iodoaniline (1.0 eq) in a solution of concentrated hydrochloric acid and water.
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Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.
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Prepare a solution of sodium nitrite (1.0-1.2 eq) in cold water.
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Add the sodium nitrite solution dropwise to the cold 2-iodoaniline solution. The rate of addition should be carefully controlled to maintain the internal temperature below 5 °C. The completion of the diazotization can be monitored using starch-iodide paper, which turns blue-black in the presence of excess nitrous acid.
Causality Behind Experimental Choices:
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Low Temperature (0-5 °C): Arenediazonium salts are generally unstable and can decompose, sometimes explosively, at higher temperatures. The low temperature minimizes decomposition and side reactions.
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In situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in the reaction mixture as needed from sodium nitrite and a strong acid.
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Excess Acid: The presence of excess acid prevents the coupling of the diazonium salt with unreacted aniline and stabilizes the diazonium salt.
Step 2: Azidation of the Diazonium Salt
The in situ generated 2-iodobenzenediazonium chloride is then reacted with a source of azide ions, typically sodium azide, to yield 1-Azido-2-iodobenzene.
Caption: Workflow for the azidation of the diazonium salt.
Detailed Procedure:
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In a separate beaker, prepare a solution of sodium azide (1.0-1.2 eq) in water and cool it in an ice bath.
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Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature at or below 5 °C. The evolution of nitrogen gas may be observed.
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After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes, and then let it warm to room temperature.
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The product, 1-Azido-2-iodobenzene, which is typically an oil, can be extracted with an organic solvent such as diethyl ether or dichloromethane.
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The organic extracts are then combined, washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.
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Further purification can be achieved by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
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Vigorous Stirring: Ensures efficient mixing of the aqueous diazonium salt solution with the sodium azide solution, promoting a smooth reaction.
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Slow Addition: Controls the reaction rate and temperature, as the substitution reaction can be exothermic and lead to the decomposition of the diazonium salt and the azide product.
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Extraction: Separates the organic product from the aqueous reaction mixture and inorganic salts.
Spectroscopic Characterization
The structure of 1-Azido-2-iodobenzene can be confirmed using standard spectroscopic techniques.
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Infrared (IR) Spectroscopy: A characteristic strong absorption band for the asymmetric stretching vibration of the azide group is expected in the region of 2100-2160 cm⁻¹[3]. Other bands corresponding to the aromatic C-H and C=C stretching and bending vibrations will also be present.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The specific chemical shifts and coupling patterns will be influenced by the electronic effects of the iodo and azido substituents.
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¹³C NMR: The spectrum will exhibit six signals for the six carbon atoms of the benzene ring. The carbon atoms directly attached to the iodine and azide groups will show characteristic chemical shifts. The carbon attached to the iodine atom (C-I) is expected to be significantly shielded compared to the other aromatic carbons.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of N₂ from the azide group.
Reactivity and Synthetic Applications
1-Azido-2-iodobenzene is a versatile synthetic intermediate due to the orthogonal reactivity of its two functional groups.
Reactions of the Azide Group
The azide group can undergo a variety of transformations, making it a valuable functional handle.
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1,3-Dipolar Cycloadditions: As a 1,3-dipole, the azide group readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes, to form stable 1,2,3-triazole rings. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted triazoles. The thermal Huisgen cycloaddition can also be employed, often leading to a mixture of 1,4- and 1,5-regioisomers.
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Nitrene Formation: Upon thermal or photochemical activation, aryl azides can extrude dinitrogen (N₂) to generate highly reactive nitrene intermediates. These nitrenes can undergo a variety of subsequent reactions, including:
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Intramolecular C-H insertion: Leading to the formation of fused heterocyclic systems.
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Intermolecular reactions: Such as additions to alkenes to form aziridines.
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Rearrangements: To form other functional groups.
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Reactions of the Iodo Group
The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in various cross-coupling reactions.
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Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or their esters to form C-C bonds.
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Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes to form aryl-alkyne linkages.
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Heck Reaction: Palladium-catalyzed coupling with alkenes.
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Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.
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Stille Coupling: Palladium-catalyzed coupling with organostannanes.
The ortho-disposition of the azide and iodo groups allows for sequential or one-pot tandem reactions, providing a powerful strategy for the rapid construction of complex molecular architectures, particularly fused heterocyclic systems.
Safety and Handling
1-Azido-2-iodobenzene should be handled with caution due to the potential hazards associated with organic azides.
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Explosion Hazard: Organic azides can be thermally unstable and may decompose explosively, especially upon heating or shock. It is crucial to avoid high temperatures and to handle the compound behind a safety shield.
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Toxicity: The toxicological properties of 1-Azido-2-iodobenzene are not extensively documented. However, as with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
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Storage: The compound should be stored at low temperatures (e.g., -20 °C) to minimize decomposition[2].
Conclusion
1-Azido-2-iodobenzene is a synthetically valuable bifunctional molecule that offers a wide range of possibilities for the construction of complex organic molecules. Its utility stems from the distinct and versatile reactivity of the ortho-disposed azide and iodo functionalities. A thorough understanding of its synthesis, properties, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to effectively harness the potential of this important building block in their synthetic endeavors.
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